1-Cyclopentyl-3-phenylprop-2-yn-1-one
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Overview
Description
1-Cyclopentyl-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C14H14O It is a member of the ynone family, characterized by the presence of a triple bond adjacent to a carbonyl group
Preparation Methods
The synthesis of 1-Cyclopentyl-3-phenylprop-2-yn-1-one typically involves the reaction of cyclopentylacetylene with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Chemical Reactions Analysis
1-Cyclopentyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like toluene, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
1-Cyclopentyl-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-3-phenylprop-2-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triple bond and carbonyl group are key functional groups that participate in these interactions, often through mechanisms like nucleophilic addition or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Cyclopentyl-3-phenylprop-2-yn-1-one include:
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound has a cyclohexyl group instead of a cyclopentyl group, which can affect its reactivity and interactions with other molecules.
1-Phenyl-2-propyn-1-one: Lacking the cyclopentyl group, this compound has different steric and electronic properties, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
918638-69-4 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-cyclopentyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C14H14O/c15-14(13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9H2 |
InChI Key |
KJTRCWKWDPQMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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